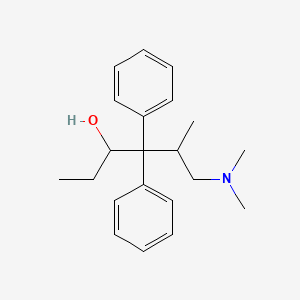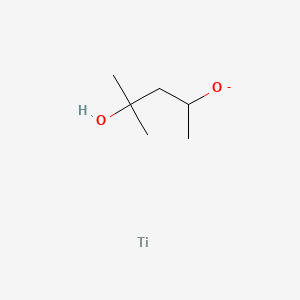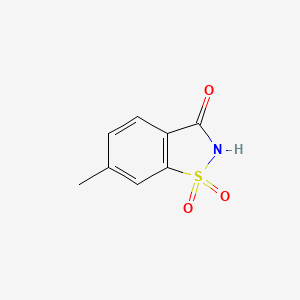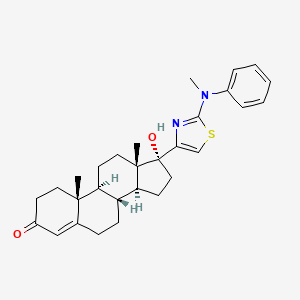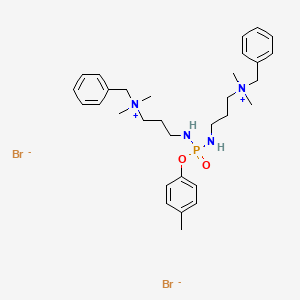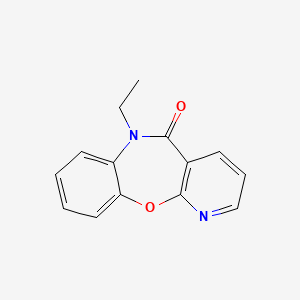
(+)-Cathinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Cathinone is a naturally occurring stimulant found in the leaves of the khat plant (Catha edulis). It is structurally similar to amphetamines and has psychoactive properties. The compound is known for its stimulating effects, which include increased alertness, energy, and euphoria. Due to its stimulant properties, this compound has been the subject of various scientific studies and has applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cathinone typically involves the reduction of cathinone precursors. One common method is the reduction of cathinone using sodium borohydride in methanol. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves more scalable methods, such as catalytic hydrogenation. This process uses a catalyst, typically palladium on carbon, and hydrogen gas to reduce the precursor compound. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Cathinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cathinone N-oxide.
Reduction: Reduction of this compound leads to the formation of (+)-norephedrine.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides are used for substitution reactions.
Major Products
Oxidation: Cathinone N-oxide
Reduction: (+)-Norephedrine
Substitution: Various substituted cathinone derivatives
Applications De Recherche Scientifique
(+)-Cathinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Studied for its effects on the central nervous system.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new stimulant drugs and psychoactive substances.
Mécanisme D'action
(+)-Cathinone exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts on the central nervous system by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in heightened alertness, energy, and euphoria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: Structurally similar and also a stimulant.
Methcathinone: A synthetic derivative with similar psychoactive effects.
Ephedrine: Another stimulant with a similar structure.
Uniqueness
(+)-Cathinone is unique due to its natural occurrence in the khat plant and its specific psychoactive profile. Unlike synthetic stimulants, it has a long history of traditional use in certain cultures.
Propriétés
Numéro CAS |
80096-54-4 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(2R)-2-amino-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m1/s1 |
Clé InChI |
PUAQLLVFLMYYJJ-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C(=O)C1=CC=CC=C1)N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![2-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B15195625.png)
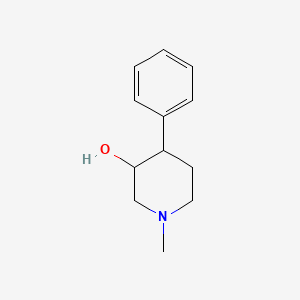

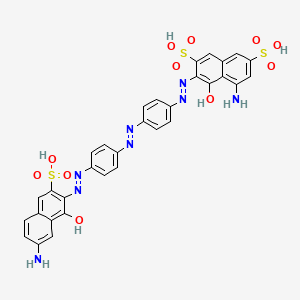
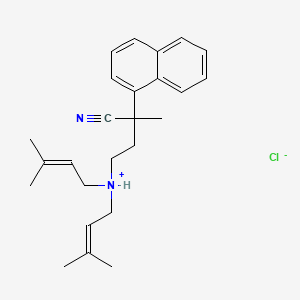
![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
